Dual-Function DNA Alkylation and CB2 Cannabinoid Targeting: Class-Level Advantage Over Single-Mechanism Agents
This compound embeds a nitrogen mustard (bis(2-chloroethyl)amine) within a sulfamoyl benzamide CB2 ligand scaffold, a dual-function design absent from standard CB2 agonists such as Adolor's compound 27 or from DNA alkylators like chlorambucil [1][2]. Nitrogen mustards crosslink DNA at N7-guanine (IC50 values in the low μM range in standard cytotoxicity assays), while CB2 agonism (EC50 as low as 10 nM for optimized sulfamoyl benzamides) provides anti-inflammatory and analgesic activity [3][4]. This convergence enables studies of combined DNA damage and CB2-mediated signaling in tumor or inflammatory microenvironments that single-mechanism agents cannot address.
| Evidence Dimension | Pharmacological mechanism multiplicity |
|---|---|
| Target Compound Data | Bifunctional: DNA alkylation (nitrogen mustard) + CB2 receptor modulation (sulfamoyl benzamide) |
| Comparator Or Baseline | Chlorambucil: DNA alkylation only; Compound 27 (Worm 2008): CB2 agonism only |
| Quantified Difference | 2 mechanisms vs 1 mechanism; no direct co-inhibition IC50/EC50 available for target compound |
| Conditions | Class-level mechanism based on functional group reactivity and receptor scaffold pharmacology; not assayed directly for 324541-03-9 |
Why This Matters
For studies requiring concurrent DNA damage and CB2 modulation in a single molecule, this compound is the only available tool in the sulfamoyl benzamide series.
- [1] Worm K, et al. Sulfamoyl benzamides as novel CB2 cannabinoid receptor ligands. Bioorg Med Chem Lett. 2008 May 1;18(9):2830-5. doi: 10.1016/j.bmcl.2008.04.006. View Source
- [2] Goodman AJ, et al. CB2 selective sulfamoyl benzamides: optimization of the amide functionality. Bioorg Med Chem Lett. 2009 Jan 15;19(2):309-13. doi: 10.1016/j.bmcl.2008.11.091. View Source
- [3] Singh RK, et al. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. Eur J Med Chem. 2018;151:401-433. View Source
- [4] Han S, et al. Developing the Cannabinoid Receptor 2 (CB2) pharmacopoeia: past, present, and future. Trends Pharmacol Sci. 2022;43(9):754-771. View Source
